

reactivity profile of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name:	4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Cat. No.:	B1455348

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An In-Depth Technical Guide to the Reactivity Profile of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide**

Abstract

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its value stems from a unique combination of three distinct reactive centers: an electron-deficient pyridine ring, a strategically positioned chlorine atom at the C4 position, and a versatile Weinreb amide at the C2 position. This guide provides a comprehensive analysis of the compound's reactivity, detailing the mechanistic principles behind its key transformations. We will explore its propensity for nucleophilic aromatic substitution (SNAr) at the C4 position, its utility in palladium-catalyzed cross-coupling reactions, and the selective transformations of the C2-Weinreb amide into ketones and aldehydes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its synthetic utility.

Introduction to a Key Synthetic Intermediate

The strategic importance of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** lies in its capacity to serve as a versatile scaffold for the construction of complex molecular architectures.

The interplay between its distinct functional groups allows for sequential and often orthogonal chemical modifications, making it an invaluable building block in multi-step syntheses.

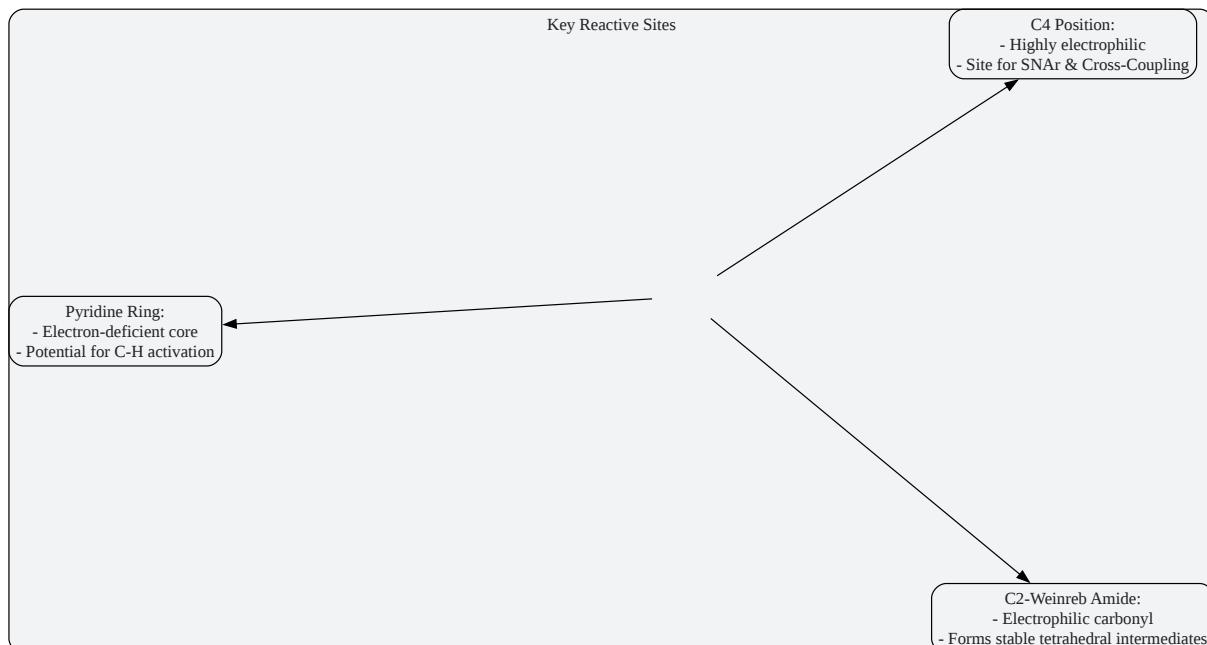
Molecular Structure and Physicochemical Properties

The molecule's reactivity is a direct consequence of its structure. The electronegative nitrogen atom renders the pyridine ring electron-deficient, which is further amplified by the electron-withdrawing nature of the chloro and carboxamide substituents.

Property	Value
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂
Molecular Weight	200.62 g/mol
CAS Number	757251-62-0[1]
Appearance	Off-white to pale yellow solid
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF)

Overview of Key Reactive Sites

The molecule's synthetic utility is governed by three primary reactive sites, each offering a distinct handle for chemical modification. Understanding the inherent reactivity of each site is crucial for designing selective and efficient synthetic strategies.



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Caption: Primary centers of reactivity on the **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** scaffold.

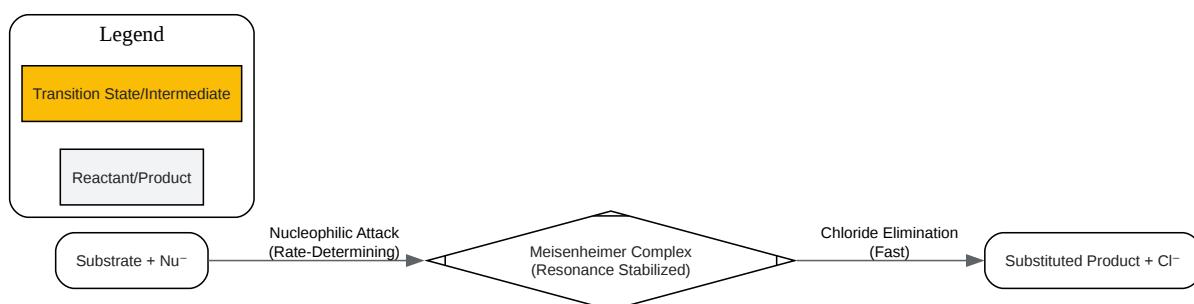
Reactivity at the Pyridine Core: C4 Position

The C4 position is the most activated site for transformations involving the pyridine ring due to the powerful electron-withdrawing effects of the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

2.1.1. Mechanistic Principles

SNAr reactions on this substrate proceed readily. The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, significantly reducing the electron density at the C4 (para) position.^[2] This electronic deficit makes the carbon highly susceptible to attack by nucleophiles. The subsequent formation of a negatively charged tetrahedral intermediate, known as a Meisenheimer complex, is the rate-determining step. This intermediate is effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen atom, which lowers the activation energy for the reaction compared to analogous benzene systems.^{[2][3]} The departure of the chloride ion restores aromaticity and yields the substituted product. Halogens at the 2- and 4-positions of pyridine are generally more susceptible to displacement than those at the 3-position precisely because of this stabilization mechanism.^[3] ^[4]^[5]



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Caption: Generalized workflow for the SNAr reaction at the C4 position.

2.1.2. Detailed Experimental Protocol: SNAr with 4-Aminophenol

This reaction is a key step in the synthesis of multi-kinase inhibitors like Sorafenib. The choice of a polar aprotic solvent like DMF or NMP facilitates the reaction by solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the phenoxide.

- **Reagents & Setup:** To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).
- **Solvent Addition:** Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting material.
- **Reaction Execution:** Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
- **Work-up & Isolation:** Upon completion, cool the mixture to room temperature and pour it into ice-water. The product will precipitate. Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
- **Purification:** Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

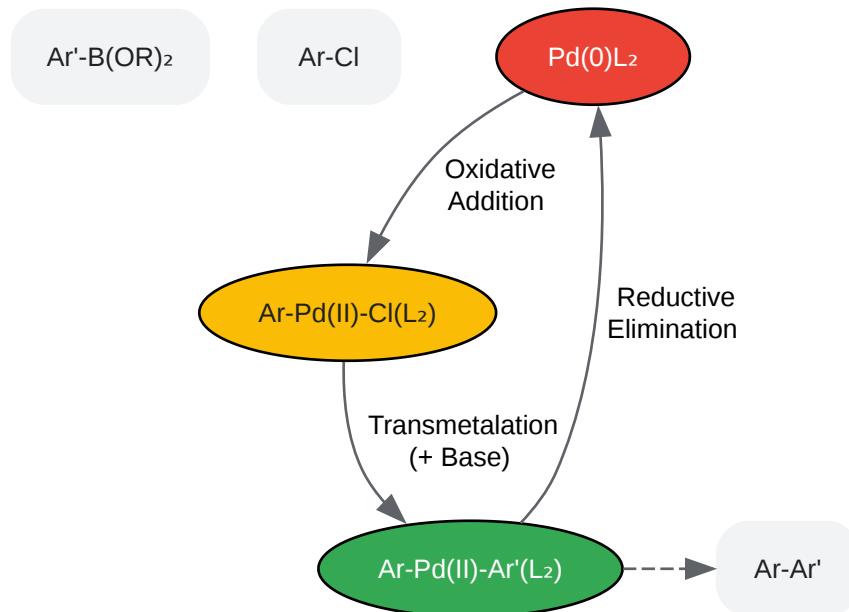
Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring also makes the C-Cl bond susceptible to oxidative addition to a low-valent palladium(0) complex, enabling a variety of cross-coupling reactions. While aryl chlorides are typically less reactive than bromides or iodides, the "activated" nature of this particular C-Cl bond allows for successful coupling under appropriate conditions.^[6]

2.2.1. Suzuki-Miyaura Coupling

The Suzuki coupling of 4-chloropyridines with arylboronic acids is a powerful method for forming C-C bonds.^[6] The reaction is catalyzed by a Pd(0) species, often generated *in situ* from a Pd(II) precatalyst. The choice of ligand is critical; phosphine ligands like PPh₃ or more

electron-rich, bulky ligands can improve catalytic activity. A base (e.g., K_2CO_3 , Cs_2CO_3) is required to activate the boronic acid and facilitate the transmetalation step.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2.2. Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

- **Reagents & Setup:** In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
- **Catalyst & Solvent:** Add the palladium catalyst, such as $Pd(PPh_3)_4$ (5 mol%), to the flask. Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
- **Reaction Execution:** Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction by LC-MS.
- **Work-up & Isolation:** After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

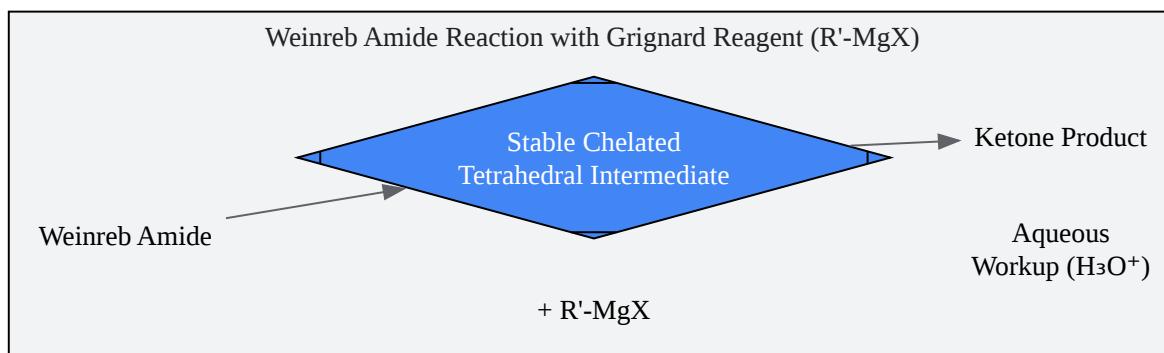
- Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Reactivity of the C2-Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, is a privileged functional group in organic synthesis renowned for its ability to react with potent organometallic nucleophiles to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Acylation Reactions: Formation of Ketones

The success of the Weinreb amide lies in the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium).[\[7\]](#)[\[10\]](#) This intermediate is stabilized by chelation of the metal cation (Mg^{2+} or Li^+) by both the newly formed alkoxide and the N-methoxy oxygen. This chelated species is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup.[\[7\]](#) By the time the ketone is formed during workup, any excess organometallic reagent has been quenched, thus preventing over-addition.



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Caption: Mechanism of ketone synthesis using a Weinreb amide, highlighting the stable intermediate.

Reduction to Aldehydes

The Weinreb amide can be selectively reduced to the corresponding aldehyde using hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH_4) at low temperatures.^[7] Similar to the mechanism with organometallics, a stable chelated intermediate is formed, which prevents over-reduction to the alcohol. The aldehyde is liberated upon aqueous workup.

Safety and Handling

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide hydrochloride is classified as harmful if swallowed and can cause severe skin burns and eye damage.^[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is a testament to the power of strategic functionalization in modern organic synthesis. The orthogonal reactivity of its three key centers—the activated C4-chloro position for SNAr and cross-coupling, and the C2-Weinreb amide for controlled acylation and reduction—provides chemists with a robust and flexible platform. A thorough understanding of the electronic and mechanistic principles governing its reactivity, as outlined in this guide, is essential for leveraging this valuable intermediate to its full potential in the efficient synthesis of pharmaceuticals and other complex target molecules.

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References

- 1. 757251-62-0|4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]
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